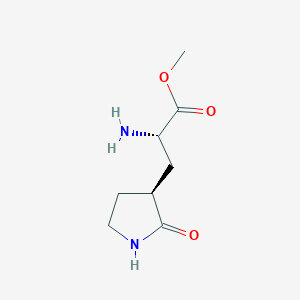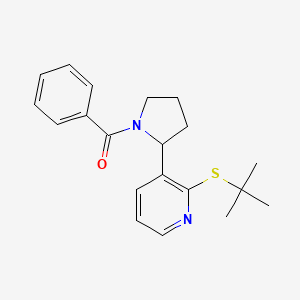
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.23 g/mol . It is also known by its IUPAC name, 5-(amino(nitroso)methyl)-1-ethylpiperidin-2-one . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, a hydroxy group, and a carboximidamide group.
Métodos De Preparación
The synthesis of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves several steps. . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and functional groups .
Comparación Con Compuestos Similares
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide can be compared with other similar compounds, such as:
1-ethyl-6-oxopiperidine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboxamide:
1-ethyl-6-oxopiperidine-3-carboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical behavior and uses.
The uniqueness of 1-ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15N3O2 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide |
InChI |
InChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10) |
Clave InChI |
UHMXMNKCNPVHNF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(CCC1=O)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)




